molecular formula C19H21NO4 B12787522 Munitagine, (-)- CAS No. 7691-07-8

Munitagine, (-)-

Cat. No.: B12787522
CAS No.: 7691-07-8
M. Wt: 327.4 g/mol
InChI Key: PLGXEPHZCXBYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Munitagine is a pavine-type isoquinoline alkaloid with the molecular formula C₁₉H₂₁NO₄ (molecular weight: 327.38 g/mol) . It was first isolated from Argemone platyceras (Papaveraceae) and Cryptocarya chinensis (Lauraceae) . Structurally, it features a tetracyclic benzylisoquinoline backbone with two methoxy substituents and an N-methyl group, as confirmed by NMR and mass spectrometry . Its stereochemistry is defined by a negative optical rotation ([α]²⁵D = −178° in CHCl₃) .

Pharmacologically, (-)-munitagine exhibits selective inhibition of acetylcholinesterase (AChE) (IC₅₀ = 62.3 ± 5.8 µM) and moderate activity against prolyl oligopeptidase (POP) (IC₅₀ = 277.0 ± 31.3 µM), making it a candidate for Alzheimer’s disease (AD) research . Its selectivity for AChE over butyrylcholinesterase (BChE) (IC₅₀ = 837.4 ± 23.0 µM) distinguishes it from non-selective clinical standards like donepezil and rivastigmine .

Properties

CAS No.

7691-07-8

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

4,13-dimethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3,12-diol

InChI

InChI=1S/C19H21NO4/c1-20-13-6-10-4-5-16(23-2)19(22)18(10)14(20)7-11-8-17(24-3)15(21)9-12(11)13/h4-5,8-9,13-14,21-22H,6-7H2,1-3H3

InChI Key

PLGXEPHZCXBYLP-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC3=C(C1CC4=CC(=C(C=C24)O)OC)C(=C(C=C3)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of munitagine involves the construction of benzylisoquinoline methiodides followed by selective reduction and acid-catalyzed cyclization. The process begins with the alkylation of a Reissert compound derived from isoquinoline with appropriately substituted benzyl halides. This is followed by N-methylation, selective reduction, and acid-catalyzed cyclization to yield munitagine .

Industrial Production Methods

While specific industrial production methods for munitagine are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Munitagine undergoes various chemical reactions, including:

    Oxidation: Munitagine can be oxidized to form different derivatives.

    Reduction: Selective reduction is a key step in its synthesis.

    Substitution: The compound can undergo substitution reactions, particularly involving its aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for selective reduction.

    Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of munitagine, each with potentially different biological activities.

Scientific Research Applications

Munitagine has several scientific research applications:

    Chemistry: It serves as a model compound for studying pavine alkaloids and their chemical properties.

    Biology: Munitagine’s enzyme inhibitory activity makes it a valuable tool for studying enzyme functions and interactions.

    Medicine: Its potential in treating neurodegenerative diseases like Alzheimer’s disease is a significant area of research.

    Industry: While not widely used industrially, its derivatives could have applications in pharmaceuticals and agrochemicals.

Mechanism of Action

Munitagine exerts its effects primarily through enzyme inhibition. It inhibits acetylcholinesterase, preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. Additionally, it inhibits prolyl oligopeptidase, which is involved in the degradation of proline-containing peptides. This dual inhibition is particularly beneficial in addressing the multifactorial mechanisms of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

(-)-Munitagine belongs to the pavine alkaloid family, which includes (-)-caryachine, (-)-californidine, (-)-argemonine, and (-)-platycerine. These compounds share structural similarities but differ in substituent patterns and bioactivity profiles. Below is a detailed comparison:

Table 1: Pharmacological Activity of (-)-Munitagine and Related Compounds

Compound AChE Inhibition (IC₅₀, µM) BChE Inhibition (IC₅₀, µM) POP Inhibition (IC₅₀, µM) Selectivity (AChE/BChE) Source/Study
(-)-Munitagine 62.3 ± 5.8 837.4 ± 23.0 277.0 ± 31.3 13.4 [1, 5]
(-)-Caryachine* 19.6 ± 0.4 >837.4 - >42.7 [1, 7]
(-)-Californidine* 36.7 ± 0.9 >837.4 - >22.8 [1, 7]
(-)-Argemonine 84.2 ± 9.1 >837.4 - >9.9 [7]
Galanthamine (standard) 11.6 ± 1.2 12.6 ± 1.1 11.6 ± 1.2 0.9 [1]
Donepezil (standard) 11.6 ± 1.2 12.6 ± 1.1 - 0.9 [1]

Data for (-)-caryachine and (-)-californidine are derived from literature ; others are experimental results from *Argemone platyceras studies .

Key Findings:

Potency vs. Selectivity: (-)-Caryachine and (-)-californidine exhibit stronger AChE inhibition (IC₅₀ = 19.6 µM and 36.7 µM, respectively) than (-)-munitagine . However, (-)-munitagine demonstrates greater selectivity for AChE over BChE (13.4-fold) compared to these analogs, which may reduce off-target effects in AD therapy . In contrast, clinical standards like galanthamine and donepezil are non-selective, inhibiting both AChE and BChE with near-equal potency .

Structural-Activity Relationships :

  • The presence of methoxy groups at specific positions in pavine alkaloids correlates with enhanced AChE binding. For example, (-)-caryachine’s lower IC₅₀ may arise from additional hydroxylation, improving interactions with the enzyme’s catalytic site .
  • (-)-Munitagine’s N-methyl group and stereochemistry likely contribute to its unique selectivity profile .

POP Inhibition :
(-)-Munitagine is the only pavine alkaloid reported to inhibit POP (IC₅₀ = 277.0 µM), albeit weakly. POP is linked to neuropeptide degradation in AD, suggesting a dual mechanism of action for (-)-munitagine .

Comparison with Non-Alkaloid Standards: While (-)-munitagine’s AChE inhibition is weaker than synthetic drugs like donepezil (IC₅₀ = 11.6 µM), its natural origin and selectivity make it a valuable scaffold for optimizing neuroprotective agents with fewer side effects .

Research Implications

Future studies should explore structural modifications to enhance its efficacy while preserving selectivity.

Q & A

Basic Research Questions

Q. How can researchers determine the optimal purification protocol for (-)-Munitagine to ensure high yield and purity?

  • Methodological Answer : Begin with solubility profiling in polar/non-polar solvents and test chromatographic techniques (e.g., HPLC, column chromatography). Use Design of Experiments (DOE) to optimize parameters like solvent ratios, temperature, and flow rates . Validate purity via NMR (e.g., absence of splitting in stereospecific signals) and mass spectrometry (exact mass matching). Track yield vs. purity trade-offs systematically.
  • Example Table :

TechniqueSolvent SystemPurity (%)Yield (%)Key Limitations
HPLCAcetonitrile/H2O (70:30)98.565High solvent consumption
ColumnHexane/Ethyl acetate (3:1)95.282Longer runtime

Q. What spectroscopic methods are most reliable for characterizing (-)-Munitagine’s stereochemistry?

  • Methodological Answer : Combine chiral HPLC with circular dichroism (CD) to confirm enantiomeric excess and absolute configuration. Cross-validate using X-ray crystallography if single crystals are obtainable . For NMR, employ NOESY/ROESY to detect spatial proximities of stereogenic centers.

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for (-)-Munitagine across in vitro vs. in vivo models?

  • Methodological Answer : Conduct a meta-analysis of experimental conditions (e.g., dosage, metabolic stability, cell line/animal model variability). Use pharmacokinetic profiling to assess bioavailability and tissue distribution. Apply systems biology tools to identify off-target interactions or metabolite interference .
  • Example Table :

Study TypeModel SystemIC50 (μM)Observed EffectPotential Confounder
In vitroHeLa cells0.45ApoptosisSerum protein binding
In vivoMouse xenograft12.3No effectRapid hepatic clearance

Q. What strategies can resolve discrepancies in (-)-Munitagine’s proposed mechanism of action across independent studies?

  • Methodological Answer : Design orthogonal assays (e.g., CRISPR knockdown, competitive binding assays) to validate molecular targets. Use isothermal titration calorimetry (ITC) for binding affinity quantification and molecular dynamics simulations to predict binding poses. Cross-reference with pathway enrichment analysis of transcriptomic/proteomic datasets .

Q. How can researchers integrate multi-omics data to elucidate (-)-Munitagine’s polypharmacology?

  • Methodological Answer : Perform network pharmacology by overlaying interactomes (e.g., STRING, KEGG) with metabolomic and phosphoproteomic profiles. Use machine learning (e.g., Random Forest, GCNs) to prioritize high-confidence targets. Validate via siRNA screening or chemoproteomics .

Methodological Guidelines

  • Experimental Reproducibility : Document synthesis steps, instrument parameters (e.g., NMR pulse sequences), and raw data in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Data Contradiction Analysis : Apply Bradford-Hill criteria (e.g., consistency, temporality) to evaluate causality in conflicting results. Use funnel plots to detect publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.